molecular formula C9H11NO3S B1597925 1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone CAS No. 386715-51-1

1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone

Cat. No.: B1597925
CAS No.: 386715-51-1
M. Wt: 213.26 g/mol
InChI Key: RIIUSEYOSRDNLM-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methyl group at the 6-position and a methylsulfonyl group attached to an ethanone moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-methylpyridin-2-ol and methylsulfonyl chloride as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the reagents.

  • Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction, ensuring the reaction proceeds smoothly.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reagents and products. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone can undergo various chemical reactions, including:

  • Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

  • Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols, along with a suitable solvent, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 6-Methylpyridine-2-carboxylic acid derivatives.

  • Reduction Products: 6-Methylpyridine-2-ol or 6-Methylpyridine-2-amine derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone is similar to other pyridine derivatives such as 1-(6-Methylpyridin-2-yl)acetone and N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. its unique combination of functional groups sets it apart, providing distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 1-(6-Methylpyridin-2-yl)acetone

  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine

  • 1-(6-Methylpyridin-2-yl)piperazine

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Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-4-3-5-8(10-7)9(11)6-14(2,12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIUSEYOSRDNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371722
Record name 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-51-1
Record name 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-methylpyridin-2-yl)-2-(methylsulfonyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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